molecular formula C6H8N2 B2476553 1,4,5,6-Tetrahydrocyclopenta[d]imidazole CAS No. 10442-94-1

1,4,5,6-Tetrahydrocyclopenta[d]imidazole

Cat. No.: B2476553
CAS No.: 10442-94-1
M. Wt: 108.144
InChI Key: IIQDERIUJKTLRA-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydrocyclopenta[d]imidazole is a chemical compound with the CAS Number: 10442-94-1 . It has a molecular weight of 108.14 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound has been reported in a study where it was developed as a JNK3 inhibitor based on in silico modeling analysis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2,(H,7,8) . This compound contains a total of 17 bonds, including 9 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, and 1 Imidazole .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Gastric H+/K+-ATPase Inhibitors

1,4,5,6-Tetrahydrocyclopenta[d]imidazole derivatives have been investigated for their potential as gastric H+/K+-ATPase inhibitors. These compounds, including 2-[(2-Aminobenzyl)sulfinyl]-1-(2-pyridyl)-1,4,5,6-tetrahydrocyclopent[d]imidazoles, have shown potent inhibitory effects on this acid secretory enzyme, indicating their potential use in treating conditions like acid reflux or peptic ulcers. The specific compound 2-[(2-Aminobenzyl) sulfinyl]-1-[2-(3-methylpyridyl)]-1,4,5,6-tetrahydrocyclopent[d]-imidazole (T-776) was identified as a promising clinical candidate due to its high activity and favorable chemical stability (Yamada et al., 1996).

Therapeutic Agents

Imidazole derivatives, including those with the this compound structure, have been extensively researched for their broad range of therapeutic applications. These applications include anticancer, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities, among others. The versatility of the imidazole scaffold in medicinal chemistry makes it a significant area of research for novel drug development (Deep et al., 2016).

Material Science Applications

Imidazopyridines, closely related to 1,4,5,6-tetrahydrocyclopenta[d]imidazoles, have also found utility in material science due to their structural characteristics. Their synthesis from readily available chemicals has been a focus, highlighting their potential utility in various branches of chemistry, including material science (Bagdi et al., 2015).

Nonlinear Optical Properties

Research on tetra substituted imidazoles, which are structurally related to 1,4,5,6-tetrahydrocyclopenta[d]imidazoles, has shown these compounds to exhibit interesting nonlinear optical properties. This includes studies on their hyperpolarizabilities, making them candidates for use in optoelectronic applications (Ahmad et al., 2018).

Corrosion Inhibitors

Imidazole and its derivatives, by extension including the this compound structure, have been explored as corrosion inhibitors for metals and alloys in aqueous electrolytes. Their effectiveness in this application is attributed to their ability to interact with metal surfaces using electron-rich centers (Mishra et al., 2020).

Safety and Hazards

The safety data sheet for 1,4,5,6-Tetrahydrocyclopenta[d]imidazole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[d]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQDERIUJKTLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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